3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

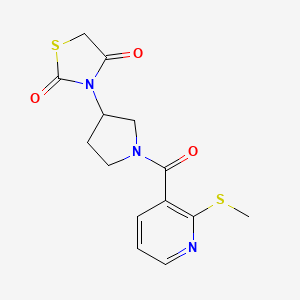

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a pyrrolidine ring substituted with a methylthio-nicotinoyl group at the 3-position of the TZD core.

Properties

IUPAC Name |

3-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-21-12-10(3-2-5-15-12)13(19)16-6-4-9(7-16)17-11(18)8-22-14(17)20/h2-3,5,9H,4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHSLGWWEZCJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.

Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.

Coupling with Nicotinoyl Group: The nicotinoyl group, substituted with a methylthio moiety, can be introduced through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with 2-(methylthio)nicotinoyl chloride.

Final Assembly: The final step involves coupling the pyrrolidine intermediate with the thiazolidine-2,4-dione core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nicotinoyl group can undergo reduction to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiazolidine-2,4-dione core can participate in nucleophilic substitution reactions, where the carbonyl groups are reactive towards nucleophiles like amines or hydrazines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, hydrazine, primary amines.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives of the nicotinoyl group.

Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit activity against certain diseases. Research into its pharmacological properties could reveal applications in treating conditions such as cancer, bacterial infections, or inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine-2,4-dione core is known to interact with various biological targets, potentially inhibiting enzymes or altering receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 3- and 5-positions. Below is a comparative analysis of structurally related compounds and their functional attributes:

Structural Analogues and Structure-Activity Relationships (SAR)

Biological Activity

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, with the CAS number 1795301-48-2, is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazolidine core and a nicotinoyl moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C14H15N3O3S

- Molecular Weight : 337.4 g/mol

- Structure : The compound features a thiazolidine ring connected to a pyrrolidine ring and a methylthio-nicotinoyl group, contributing to its diverse biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- PPARγ Activation : Similar to other thiazolidinediones, this compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a significant role in glucose metabolism and adipogenesis .

- Antioxidant Properties : The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capabilities .

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing cellular signaling and metabolic processes.

Antidiabetic Effects

Thiazolidinedione derivatives are primarily known for their antidiabetic properties. Research indicates that compounds in this class can improve insulin sensitivity and lower blood glucose levels. Studies have shown that this compound exhibits significant activity in enhancing glucose uptake in muscle cells and adipocytes .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The compound's structure suggests that it may exhibit antioxidant properties through free radical scavenging activities. This has been evaluated using assays such as DPPH radical scavenging tests, where it showed promising results compared to standard antioxidants .

Case Studies

Several studies have explored the biological activity of thiazolidinedione derivatives similar to this compound:

- Antidiabetic Activity : A study demonstrated that thiazolidinedione derivatives significantly reduced blood glucose levels in diabetic animal models. The mechanisms involved included enhanced insulin sensitivity and modulation of lipid metabolism .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited notable inhibition zones, highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. Yield Optimization Strategies :

- Use Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (as in ) enhance regioselectivity in heterocyclic reactions .

- Monitor intermediates via HPLC () to identify bottlenecks.

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretches (1735 cm⁻¹ for thiazolidinedione) and aromatic C-H bending () .

- NMR :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Advanced: How can computational chemistry predict reactivity or binding affinity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key reactions (e.g., amide bond formation). ICReDD’s approach () integrates computational path searches with experimental validation to reduce trial-and-error .

- Molecular Docking : Screen against target proteins (e.g., PPAR-γ for thiazolidinediones) using software like AutoDock. Cross-validate with in vitro assays.

Advanced: How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with literature (e.g., ’s δ 8.12–7.69 ppm for aromatic protons) .

- Dynamic NMR Studies : Assess rotational barriers in pyrrolidine rings if splitting anomalies occur.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of intermediates or final products.

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Toxic Intermediates : Handle methylthio-nicotinoyl intermediates in a glovebox () to avoid inhalation/contact .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Waste Management : Segregate heavy metal-containing catalysts (e.g., In₂O₃) for professional disposal () .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Pharmacophore Modeling : Identify critical moieties (e.g., thiazolidinedione ring) using software like Schrödinger’s Phase.

- In Vitro Assays : Test derivatives for target engagement (e.g., enzyme inhibition) and correlate with substituent effects (e.g., electron-withdrawing groups on the pyridine ring). ’s SAR approach for pyrido-pyrazinones provides a template .

- Metabolic Stability Studies : Use hepatic microsomes to assess the impact of methylthio groups on half-life.

Advanced: How to optimize reaction scalability without compromising purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.